molecular formula C4H13N3 B14644098 N-Methyl-2-(1-methylhydrazinyl)ethan-1-amine CAS No. 52067-72-8

N-Methyl-2-(1-methylhydrazinyl)ethan-1-amine

Cat. No.: B14644098
CAS No.: 52067-72-8
M. Wt: 103.17 g/mol
InChI Key: QOVBVMXJGRYNOI-UHFFFAOYSA-N
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Description

N-Methyl-2-(1-methylhydrazinyl)ethan-1-amine is an organic compound belonging to the class of amines It is characterized by the presence of a methyl group attached to the nitrogen atom of a hydrazine moiety, which is further connected to an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(1-methylhydrazinyl)ethan-1-amine can be achieved through several methods. One common approach involves the reaction of N-methylhydrazine with ethylene oxide under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as ethanol or methanol. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the ethylene oxide, followed by proton transfer to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(1-methylhydrazinyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylamines, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

N-Methyl-2-(1-methylhydrazinyl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a precursor for pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which N-Methyl-2-(1-methylhydrazinyl)ethan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. Additionally, it may participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Methylhydrazine: A simpler analog with one methyl group attached to the hydrazine moiety.

    Ethylamine: A related compound with an ethyl group attached to the amine nitrogen.

    N,N-Dimethylhydrazine: A compound with two methyl groups attached to the hydrazine moiety.

Uniqueness

N-Methyl-2-(1-methylhydrazinyl)ethan-1-amine is unique due to its specific combination of a methylhydrazine moiety and an ethylamine chain. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

52067-72-8

Molecular Formula

C4H13N3

Molecular Weight

103.17 g/mol

IUPAC Name

2-[amino(methyl)amino]-N-methylethanamine

InChI

InChI=1S/C4H13N3/c1-6-3-4-7(2)5/h6H,3-5H2,1-2H3

InChI Key

QOVBVMXJGRYNOI-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C)N

Origin of Product

United States

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